Bis(4-methacryloylthiophenyl) Sulfide
Overview
Description
Bis(4-methacryloylthiophenyl) Sulfide: is an organic compound with the molecular formula C20H18O2S3. It is also known by other names such as 4,4’-Thiodibenzenedithiol Dimethacrylate . This compound is characterized by its unique structure, which includes two methacryloyl groups attached to a thiophenyl sulfide core. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methacryloylthiophenyl) Sulfide typically involves the reaction of 4-mercaptophenyl methacrylate with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methacryloylthiophenyl) Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The methacryloyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the methacryloyl groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted methacryloyl derivatives.
Scientific Research Applications
Bis(4-methacryloylthiophenyl) Sulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of bio-compatible materials.
Industry: It is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of Bis(4-methacryloylthiophenyl) Sulfide involves its ability to undergo polymerization reactions. The methacryloyl groups can form cross-linked networks, which contribute to the compound’s mechanical strength and stability. The thiophenyl sulfide core provides flexibility and enhances the compound’s resistance to degradation .
Comparison with Similar Compounds
- Bis(4-methacryloylphenyl) Sulfide
- Bis(4-methacryloylphenyl) Ether
- Bis(4-methacryloylphenyl) Disulfide
Uniqueness: Bis(4-methacryloylthiophenyl) Sulfide is unique due to the presence of the thiophenyl sulfide core, which imparts distinct chemical and physical properties. This core enhances the compound’s flexibility and resistance to oxidative degradation compared to similar compounds .
Properties
IUPAC Name |
S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2S3/c1-13(2)19(21)24-17-9-5-15(6-10-17)23-16-7-11-18(12-8-16)25-20(22)14(3)4/h5-12H,1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAQSNLZHHUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)SC1=CC=C(C=C1)SC2=CC=C(C=C2)SC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129283-82-5 | |
Record name | Bis(4-methacryloylthiophenyl) Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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